2-(4-Bromophenyl)malonic acid
Description
Properties
CAS No. |
773873-10-2 |
|---|---|
Molecular Formula |
C9H7BrO4 |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-(4-bromophenyl)propanedioic acid |
InChI |
InChI=1S/C9H7BrO4/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14) |
InChI Key |
FDGXBJQPFDEZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)C(=O)O)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Enolate Formation and Nucleophilic Reactions
The compound readily forms enolates under basic conditions due to its two acidic α-protons (pKa ~2.8 and ~5.7). The enolate intermediate participates in nucleophilic reactions, such as:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form mono- or dialkylated products.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield α-acylated derivatives.
Mechanistic Pathway :
Kinetic studies indicate second-order dependence on enolate and electrophile concentrations .
Decarboxylation Reactions
Controlled heating or acidic conditions induce decarboxylation, producing 4-bromophenylacetic acid:
Conditions :
-
Catalytic decarboxylation using P
O
enhances efficiency[5]
Knoevenagel Condensation
Reacts with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated carboxylic acids:
Optimized Conditions :
| Parameter | Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Pyridine | 75–80 | |
| Temperature | 80–100°C |
Doebner Modification
In hot pyridine, condensation with aldehydes is accompanied by decarboxylation, producing cinnamic acid derivatives .
Bromination and Halogenation
The bromophenyl group directs further electrophilic substitution. Bromination with Br
or HOBr yields dibrominated derivatives
Kinetic Data :
Coordination Chemistry
The malonate moiety acts as a bidentate ligand for metal ions (e.g., Cu
, Fe
), forming stable chelates:
Comparison with Similar Compounds
2-(Perfluorophenyl)malonic Acid
- Structure : The phenyl ring is fully fluorinated (C₆F₅), replacing bromine with fluorine.
- Key Differences : Fluorination significantly alters electronic properties and stability. Hydrolysis of its diethyl ester under acidic or basic conditions fails to yield the malonic acid, instead producing 2-(perfluorophenyl)acetic acid (63% yield) due to decarboxylation .
- Applications : Primarily explored as a ligand for heterometallic coordination compounds, though synthetic challenges limit its utility compared to brominated analogs .
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic Acid
- Structure : Contains an amide linkage and methylidene group (C=CH₂) instead of a second carboxylic acid.
- Key Differences : The amide group enables hydrogen bonding (N–H⋯O and O–H⋯O interactions), forming dimeric crystal structures. This enhances solubility in polar solvents compared to malonic acid derivatives .
- Applications : Studied for anti-inflammatory and antimicrobial activities, leveraging the amide bond’s biological relevance .
(4-Bromophenyl)acetic Acid
- Structure : Single acetic acid group (CH₂COOH) attached to the 4-bromophenyl ring.
- Key Differences: Reduced acidity (pKa ~2.3) and lower melting point (37.3°C) due to the absence of a second carboxylic acid group. Soluble in DMSO and methanol .
- Applications : Intermediate in agrochemicals and pharmaceuticals, where milder acidity is advantageous .
2-(4-Bromo-2-methoxyphenyl)acetic Acid
- Structure : Methoxy substituent (-OCH₃) at the 2-position of the bromophenyl ring.
- Key Differences : Electron-donating methoxy group increases aromatic ring electron density, altering reactivity in electrophilic substitution. Molecular weight: 245.07 g/mol .
- Applications: Potential use in drug design for enhanced membrane permeability .
2,3-Dibromo-2-(4-bromophenyl)propionic Acid
- Structure : Propionic acid backbone with three bromine atoms (two on the α-carbon, one on the phenyl ring).
- Key Differences : Higher molecular weight (383.86 g/mol) and melting point (193–195°C). Bromine-rich structure enhances electrophilic reactivity .
- Applications : Specialized reagent in halogenation reactions .
Ethyl 2-(4-bromophenyl)-2-diazoacetate
- Structure : Diazo group (-N₂) replaces one carboxylic acid.
- Key Differences : High reactivity due to the diazo moiety, enabling cyclopropanation and cross-coupling reactions. Less stable than malonic acid esters .
- Applications : Intermediate in synthetic organic chemistry for constructing complex frameworks .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)malonic acid, and how can intermediates be characterized?
- Methodological Answer : A validated route involves catalytic esterification of bromophenylacetic acid to form methyl p-bromophenylacetate, followed by reaction with dimethyl carbonate to synthesize the diethyl ester intermediate. Cyclization with formamidine hydrochloride yields the final product. Solid acid catalysts (e.g., in intermediate synthesis) simplify post-treatment steps and improve yield . Key intermediates should be characterized via (e.g., monitoring esterification efficiency) and mass spectrometry (e.g., confirming molecular ion peaks at m/z 245.07 for intermediates) .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- LC-MS/GC-MS : Detect trace impurities and confirm molecular weight (e.g., CHBrO derivatives with MW 245.07) .
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- Melting Point Analysis : Compare experimental values (e.g., 175–177°C for thiazolidine derivatives) with literature to assess purity .
Q. How does the bromophenyl substituent influence the compound’s reactivity in organic synthesis?
- Methodological Answer : The bromine atom introduces steric hindrance and electron-withdrawing effects, directing electrophilic substitution reactions. For example, in Suzuki couplings, the bromine serves as a leaving group, enabling cross-coupling with boronic acids. Computational studies (DFT) can predict regioselectivity in such reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR or mass spectra may arise from isomerism (e.g., diastereomers in propionic acid derivatives). Strategies include:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., distinguishing between α- and β-substituted isomers) .
- X-ray Crystallography : Confirm absolute configuration (e.g., triclinic crystal systems with space group P1 for bromophenyl derivatives) .
- Isotopic Labeling : Track unexpected fragmentation patterns in MS .
Q. What strategies mitigate solubility issues in reactions involving this compound?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:THF (1:4) to dissolve polar intermediates .
- Cation Coordination : Divalent cations (e.g., Ca) can enhance solubility via carboxylate complexation .
- Derivatization : Convert the carboxylic acid to methyl esters for hydrophobic reaction environments .
Q. How to design experiments to study the compound’s role in enzyme inhibition or metabolic pathways?
- Methodological Answer :
- Kinetic Assays : Measure IC values against malonyl-CoA-dependent enzymes (e.g., fatty acid synthase) using malonic acid as a competitive inhibitor template .
- Isotope Tracing : Use -labeled derivatives to track incorporation into metabolic pathways via LC-MS .
- Molecular Docking : Model interactions between the bromophenyl moiety and enzyme active sites (e.g., using AutoDock Vina) .
Q. How to interpret crystallographic data for structural confirmation of novel derivatives?
- Methodological Answer : Analyze unit cell parameters (e.g., a = 6.2782 Å, α = 96.462° for triclinic systems) and refine structures using software like SHELX. Compare experimental bond lengths (e.g., C-Br ≈ 1.89 Å) with DFT-optimized geometries .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
